molecular formula C22H22N4O3S2 B2579723 1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone CAS No. 1189678-59-8

1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone

Cat. No. B2579723
CAS RN: 1189678-59-8
M. Wt: 454.56
InChI Key: YIJYCPFGCCAGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as PZ-2891 and belongs to the class of piperazine derivatives.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Phenylpiperazine derivatives have been explored for their roles as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This exploration is part of broader research into modifying drug interactions and metabolism through specific enzyme inhibition (Khojasteh et al., 2011).

Antioxidant Activity

The role of various compounds in mediating antioxidant activity, including the interaction with redox mediators, has been a subject of investigation. This research is relevant to understanding how derivatives of phenylpiperazine might participate in redox reactions and potentially contribute to antioxidant properties (Husain & Husain, 2007).

Medicinal Chemistry and Drug Development

Phenylpiperazine derivatives, as part of broader chemical classes, have been identified for their therapeutic potential across a range of conditions. This includes their roles in central nervous system disorders, highlighting the versatility of the scaffold and suggesting avenues for further research into related compounds for therapeutic uses (Maia, Tesch, & Fraga, 2012).

Overview of Synthetic Protocols

The synthetic pathways and protocols for creating pyridazine and pyridazone analogues, which share some structural similarities with the compound of interest, have been reviewed. These syntheses offer insight into the chemical manipulations possible within this class of compounds and may inform future research and development strategies (Jakhmola et al., 2016).

properties

IUPAC Name

2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c27-22(26-15-13-25(14-16-26)18-7-3-1-4-8-18)17-30-20-11-12-21(24-23-20)31(28,29)19-9-5-2-6-10-19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYCPFGCCAGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone

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